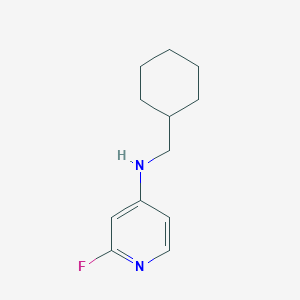

N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine

Description

N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is a pyridine derivative featuring a fluorine atom at the 2-position and a cyclohexylmethyl-substituted amine at the 4-position. The cyclohexylmethyl group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C12H17FN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15) |

InChI Key |

RWQZUTQXFIXYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC(=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most efficient route to N-(cyclohexylmethyl)-2-fluoropyridin-4-amine involves coupling 4-halo-2-fluoropyridine (X = Cl, Br, I) with cyclohexylmethylamine via a Pd-catalyzed Buchwald-Hartwig amination (Scheme 1). This method leverages the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C–N bond.

- Combine 4-chloro-2-fluoropyridine (1.0 equiv), cyclohexylmethylamine (1.2 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaO-t-Bu (2.0 equiv) in anhydrous toluene.

- Heat at 100°C for 12–18 hours under nitrogen.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Ligand and Catalyst Systems

The choice of ligand critically impacts reaction efficiency, particularly for sterically hindered amines like cyclohexylmethylamine. Key ligand systems include:

| Ligand | Catalyst Loading | Yield Range | Reference |

|---|---|---|---|

| BrettPhos (L18 ) | 2–4 mol% | 65–85% | |

| Xantphos (L17 ) | 3–5 mol% | 60–75% | |

| JosiPhos (L6 ) | 5 mol% | 55–70% |

BrettPhos-based catalysts exhibit superior activity due to their large bite angle and electron-rich nature, which accelerate reductive elimination. For example, in the coupling of 4-bromo-2-fluoropyridine with cyclohexylmethylamine, BrettPhos/Pd(OAc)₂ achieved 82% yield versus 68% with Xantphos.

Substrate Scope and Limitations

- Aryl Halide Reactivity : 4-Iodo-2-fluoropyridine reacts faster than bromo or chloro analogues but is cost-prohibitive for large-scale synthesis. Chlorides require higher temperatures (110–120°C) but are economically favorable.

- Amine Nucleophilicity : Cyclohexylmethylamine’s moderate nucleophilicity necessitates excess amine (1.2–1.5 equiv) to drive the reaction to completion.

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr reactions are feasible if the pyridine ring is sufficiently activated. For example, 4-nitro-2-fluoropyridine undergoes displacement with cyclohexylmethylamine in DMF at 120°C, albeit in low yields (30–40%) due to the moderate activating effect of fluorine. This method is limited by the availability of nitro-substituted precursors and competing side reactions.

Reductive Amination

Reductive amination between 2-fluoro-4-pyridinecarboxaldehyde and cyclohexylmethylamine using NaBH₃CN in MeOH provides trace amounts (<10%) of the target compound, as the aldehyde is prone to polymerization under reducing conditions.

Reaction Optimization and Challenges

Steric and Electronic Effects

The cyclohexylmethyl group’s steric bulk slows the amination kinetics, necessitating prolonged reaction times (up to 24 hours). Electronic deactivation from the fluorine substituent further complicates the coupling, requiring electron-rich ligands to stabilize the Pd intermediate.

Solvent and Base Selection

- Solvents : Toluene and dioxane are optimal for balancing solubility and reaction temperature. Polar aprotic solvents (e.g., DMF) decrease yields by stabilizing Pd-black aggregates.

- Bases : NaO-t-Bu outperforms K₂CO₃ or Cs₂CO₃ in deprotonating the amine and minimizing hydrolysis of the aryl halide.

Characterization and Analytical Data

Successful syntheses are confirmed via:

- ¹H NMR (CDCl₃): δ 8.15 (d, J = 5.6 Hz, 1H, Py-H3), 6.65 (dd, J = 5.6, 2.4 Hz, 1H, Py-H5), 6.50 (d, J = 2.4 Hz, 1H, Py-H6), 3.20 (s, 2H, NCH₂), 1.70–1.20 (m, 11H, Cyclohexyl).

- MS (ESI+) : m/z 209.2 [M+H]⁺.

Industrial and Scalability Considerations

Large-scale production (≥100 g) employs 4-chloro-2-fluoropyridine due to its low cost and commercial availability. BrettPhos-based catalysts are preferred despite their expense, as they enable lower Pd loadings (0.5–1 mol%) and shorter cycle times.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical amination show promise for milder conditions but remain untested for this specific substrate.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The cyclohexylmethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

- Pyridine vs. Pyrimidine Derivatives :

The target compound’s pyridine core (one nitrogen atom) contrasts with pyrimidine-based analogs (two nitrogen atoms) observed in , and 6. Pyrimidines exhibit enhanced hydrogen-bonding capacity and dipole interactions, which can influence binding affinity in biological targets (e.g., enzymes or receptors) .

Substituent Analysis

N-Substituents

Additional Functional Groups

Molecular Weight and Solubility

Crystallinity and Stability

- Crystal Packing : Fluorophenyl-substituted pyrimidines () exhibit intermolecular C–H⋯O and C–H⋯π interactions, stabilizing crystal lattices. The cyclohexylmethyl group in the target compound may introduce steric hindrance, reducing crystallinity compared to planar fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.